molecular formula C9H12BrClSi B13703065 (3-Bromo-2-chlorophenyl)(trimethyl)silane CAS No. 161957-54-6

(3-Bromo-2-chlorophenyl)(trimethyl)silane

Cat. No.: B13703065
CAS No.: 161957-54-6
M. Wt: 263.63 g/mol
InChI Key: SJRSNLPRNGADES-UHFFFAOYSA-N
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Description

(3-Bromo-2-chlorophenyl)(trimethyl)silane is a chemical compound with the molecular formula C9H12BrClSi It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-chlorophenyl)(trimethyl)silane typically involves the reaction of 3-bromo-2-chlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity of the organomagnesium compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-chlorophenyl)(trimethyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds with different functional groups, while oxidation and reduction reactions can produce silanols, siloxanes, or other silanes.

Scientific Research Applications

(3-Bromo-2-chlorophenyl)(trimethyl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Bromo-2-chlorophenyl)(trimethyl)silane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2-chlorophenyl)dimethylsilane
  • (3-Bromo-2-chlorophenyl)methylsilane
  • (3-Bromo-2-chlorophenyl)ethylsilane

Uniqueness

(3-Bromo-2-chlorophenyl)(trimethyl)silane is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which allows for selective reactions and modifications. The trimethylsilyl group also imparts specific chemical properties that make it useful in various applications.

Properties

CAS No.

161957-54-6

Molecular Formula

C9H12BrClSi

Molecular Weight

263.63 g/mol

IUPAC Name

(3-bromo-2-chlorophenyl)-trimethylsilane

InChI

InChI=1S/C9H12BrClSi/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3

InChI Key

SJRSNLPRNGADES-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C(=CC=C1)Br)Cl

Origin of Product

United States

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